molecular formula C20H22FN3O3S B5216561 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone

1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone

Cat. No. B5216561
M. Wt: 403.5 g/mol
InChI Key: NHAYFOSCQALSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "FPS" and is a potent inhibitor of the enzyme phosphodiesterase 5 (PDE5). PDE5 is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body, which play a critical role in various physiological processes. The purpose of

Mechanism of Action

FPS works by inhibiting the enzyme 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone, which is responsible for the breakdown of cGMP in the body. By inhibiting 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone, FPS increases the levels of cGMP, which leads to vasodilation and increased blood flow. This mechanism of action is what makes FPS effective in the treatment of ED and pulmonary hypertension.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FPS are primarily related to its inhibition of 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone and subsequent increase in cGMP levels. This leads to vasodilation, increased blood flow, and relaxation of smooth muscle tissue. In addition to its effects on the cardiovascular system, FPS has also been shown to have potential anti-cancer effects by inhibiting the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using FPS in lab experiments is its high potency and specificity for 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone. This makes it an ideal tool for studying the role of 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone in various physiological processes. However, one limitation of using FPS is its potential for off-target effects, as it may also inhibit other PDE isoforms at high concentrations.

Future Directions

There are many potential future directions for research involving FPS. One area of interest is the development of new analogs and derivatives of FPS with improved potency and selectivity for 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone. Another area of interest is the use of FPS in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the potential anti-cancer effects of FPS and how it can be used in cancer therapy.

Synthesis Methods

The synthesis of FPS involves several steps, including the reaction of 4-fluorophenylpiperazine with 4-chlorobenzenesulfonyl chloride to form 4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl chloride. This intermediate is then reacted with 2-pyrrolidinone in the presence of a base to yield the final product, 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone. The synthesis of FPS has been optimized to yield high purity and high yields of the final product.

Scientific Research Applications

FPS has been extensively studied for its potential applications in scientific research. One of the most well-known applications of FPS is in the treatment of erectile dysfunction (ED). However, FPS has also been shown to have potential therapeutic effects in other areas, such as pulmonary hypertension, cardiovascular disease, and cancer.

properties

IUPAC Name

1-[4-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S/c21-16-3-5-17(6-4-16)22-12-14-23(15-13-22)28(26,27)19-9-7-18(8-10-19)24-11-1-2-20(24)25/h3-10H,1-2,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAYFOSCQALSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

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